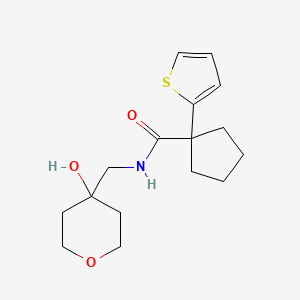

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

CAS No.: 1351615-92-3

Cat. No.: VC4311622

Molecular Formula: C16H23NO3S

Molecular Weight: 309.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351615-92-3 |

|---|---|

| Molecular Formula | C16H23NO3S |

| Molecular Weight | 309.42 |

| IUPAC Name | N-[(4-hydroxyoxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C16H23NO3S/c18-14(17-12-15(19)7-9-20-10-8-15)16(5-1-2-6-16)13-4-3-11-21-13/h3-4,11,19H,1-2,5-10,12H2,(H,17,18) |

| Standard InChI Key | GMEHXAIJDXAEBL-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCOCC3)O |

Introduction

Structural Overview

The compound consists of three key structural components:

-

Tetrahydropyran Ring: A six-membered oxygen-containing heterocyclic ring with a hydroxyl group at the fourth position.

-

Cyclopentanecarboxamide Core: A cyclopentane ring bonded to a carboxamide functional group.

-

Thiophene Substituent: A thiophene ring attached to the cyclopentane structure.

Molecular Formula and Weight

-

Molecular Formula: C14H19NO3S

-

Molecular Weight: Approximately 281.37 g/mol (calculated).

Synthesis Pathway

Although specific synthetic details for this compound are not directly available, the following general steps can be hypothesized based on its structure:

Step 1: Formation of the Tetrahydropyran Unit

-

The tetrahydropyran moiety can be synthesized via acid-catalyzed cyclization of a suitable diol precursor.

Step 2: Functionalization of the Cyclopentane Ring

-

The cyclopentane core can be modified to introduce a carboxamide group through amidation reactions involving cyclopentanecarboxylic acid and an amine derivative.

Step 3: Thiophene Introduction

-

The thiophene ring can be attached via electrophilic substitution or coupling reactions, such as Suzuki or Heck coupling, depending on the precursor availability.

Step 4: Final Assembly

-

The tetrahydropyran unit is linked to the cyclopentane core through an alkylation reaction using a hydroxymethyl intermediate.

Analytical Characterization

The compound's identity and purity can be confirmed using advanced analytical techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | To confirm the chemical environment of protons and carbons in the structure. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. |

| IR Spectroscopy | To identify functional groups (e.g., amide, hydroxyl). |

| X-ray Crystallography | For precise structural determination, including bond angles and lengths. |

Biological Activity

-

Amide Functional Group: Common in bioactive molecules and may contribute to hydrogen bonding with biological targets.

-

Thiophene Ring: Often found in pharmaceuticals due to its electron-rich aromatic system.

-

Possible activities include:

-

Antimicrobial properties (based on similar thiophene derivatives).

-

Ligand interactions with enzymes or receptors.

-

Chemical Reactivity

-

The hydroxyl group on the tetrahydropyran ring makes it reactive for further derivatization.

-

The thiophene ring could undergo electrophilic substitution for functional modifications.

Potential Applications

Given its structural complexity, this compound may have applications in:

-

Pharmaceutical Research

-

As a lead compound for drug discovery targeting enzymes or receptors.

-

-

Material Science

-

Potential use in organic electronics due to the thiophene moiety.

-

-

Synthetic Chemistry

-

As an intermediate for synthesizing more complex molecules.

-

Limitations and Future Research

-

Toxicological Studies: No data exists on its safety or side effects.

-

Biological Testing: Further studies are required to explore its pharmacological potential.

-

Synthetic Optimization: Development of efficient, scalable synthetic routes is necessary.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume